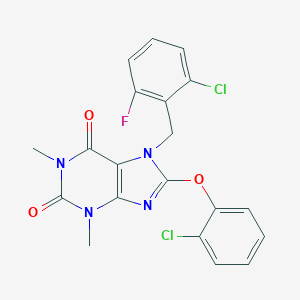![molecular formula C19H12BrNO5S B300478 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B300478.png)
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione, also known as BRD, is a synthetic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves its ability to inhibit the activity of certain enzymes in cells. Specifically, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDAC activity, this compound can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-diabetic properties, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione in lab experiments is its unique chemical structure, which allows it to selectively target certain enzymes in cells. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, as high doses of the compound can be harmful to cells.
未来方向
There are many potential future directions for research on 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione. One area of interest is in the development of new anti-cancer therapies that utilize this compound or other HDAC inhibitors. Additionally, research on the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, is ongoing. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations of its use.
合成方法
The synthesis of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione involves a multi-step process that requires expertise in organic chemistry. The initial step involves the reaction of 6-bromo-1,3-benzodioxole with malononitrile to form a key intermediate. This intermediate is then further reacted with ethyl acetoacetate and thiourea to yield the final product, this compound.
科学研究应用
5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose uptake in cells.
属性
分子式 |
C19H12BrNO5S |
|---|---|
分子量 |
446.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12BrNO5S/c20-13-8-16-15(25-10-26-16)6-12(13)7-17-18(23)21(19(24)27-17)9-14(22)11-4-2-1-3-5-11/h1-8H,9-10H2/b17-7- |
InChI 键 |
JWFCWBZWBVVHND-IDUWFGFVSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Br |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=CC=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)



![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)